molecular formula C20H21NO3 B3948511 3-[(2-hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one

3-[(2-hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one

Cat. No. B3948511
M. Wt: 323.4 g/mol
InChI Key: UHYOYOKUWSDCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one, also known as HMA-2, is a synthetic compound that belongs to the class of cyclohexenone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

3-[(2-hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one acts as a competitive inhibitor of PKC, binding to its catalytic domain and preventing its activation by phosphorylation. It also binds to certain GPCRs, blocking their activation by neurotransmitters. These mechanisms of action make this compound a useful tool for studying the roles of PKC and GPCRs in cellular signaling and neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme or receptor being targeted. For example, inhibition of PKC by this compound has been associated with reduced calcium influx in neurons, leading to decreased neurotransmitter release. Inhibition of certain GPCRs by this compound has been shown to affect cell proliferation and differentiation, as well as immune function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2-hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one in lab experiments is its selectivity for specific enzymes and receptors, allowing for more precise investigation of their functions. However, its potency and specificity also make it difficult to use in vivo, as it may have unintended effects on other systems. In addition, its synthesis method is complex and time-consuming, making it less accessible for some researchers.

Future Directions

There are several potential future directions for research on 3-[(2-hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one. One area of interest is its potential use as a therapeutic agent for certain diseases, such as cancer and neurodegenerative disorders. Another area of interest is its use in developing new drugs that target specific enzymes and receptors. Finally, further investigation of the biochemical and physiological effects of this compound could lead to a better understanding of cellular signaling pathways and neurotransmission.

Scientific Research Applications

3-[(2-hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one has been investigated for its potential use as a pharmacological tool in scientific research. It has been shown to have selective inhibitory effects on certain enzymes and receptors, making it a valuable compound for studying their functions and interactions. For example, this compound has been used to study the role of protein kinase C (PKC) in cellular signaling pathways, as well as the function of G protein-coupled receptors (GPCRs) in neurotransmission.

properties

IUPAC Name

3-(2-hydroxy-5-methylanilino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-3-8-20(23)19(9-13)21-16-10-15(11-17(22)12-16)14-4-6-18(24-2)7-5-14/h3-9,12,15,21,23H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYOYOKUWSDCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC2=CC(=O)CC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one
Reactant of Route 2
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3-[(2-hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one
Reactant of Route 3
3-[(2-hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one
Reactant of Route 4
3-[(2-hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one
Reactant of Route 5
3-[(2-hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one
Reactant of Route 6
3-[(2-hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one

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